molecular formula C12H17ClN2O3S B8169404 (R)-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride

(R)-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride

Cat. No.: B8169404
M. Wt: 304.79 g/mol
InChI Key: NTYIYDGVLYLINY-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride is a chiral piperidine-derived compound characterized by a phenylsulfonyl substituent on the piperidine nitrogen.

Properties

IUPAC Name

(2R)-N-(benzenesulfonyl)piperidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c15-12(11-8-4-5-9-13-11)14-18(16,17)10-6-2-1-3-7-10;/h1-3,6-7,11,13H,4-5,8-9H2,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYIYDGVLYLINY-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of (R)-1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

  • Reagents : (R)-Piperidine-2-carboxylic acid, benzenesulfonyl chloride, Na₂CO₃.

  • Conditions : 0°C → RT, 4–6 h, aqueous HCl workup.

  • Mechanism : Nucleophilic substitution at the piperidine nitrogen.

  • Yield : 73–96%.

Step 2: Acid Chloride Formation

  • Reagents : Oxalyl chloride, catalytic DMF.

  • Conditions : Anhydrous DCM, 2 h, 23°C.

  • Key Insight : DMF catalyzes chloride displacement, forming the reactive intermediate.

Step 3: Amidation with Ammonia

  • Reagents : Ammonium bicarbonate or NH₃(g).

  • Conditions : THF/DCM, 1–2 h, RT.

  • Yield : 71–88%.

Step 4: Hydrochloride Salt Formation

  • Reagents : HCl (gaseous or in diethyl ether).

  • Conditions : Stirring in EtOAc, filtration, drying.

  • Purity : ≥95% (HPLC).

Step 1: Synthesis of (R)-Piperidine-2-carboxamide

  • Reagents : (R)-Piperidine-2-carboxylic acid, thionyl chloride, NH₄OH.

  • Conditions : Reflux in THF, 4 h.

  • Yield : 55–73%.

Step 2: Sulfonylation with Benzenesulfonyl Chloride

  • Reagents : Benzenesulfonyl chloride, pyridine.

  • Conditions : 0°C → RT, 12 h.

  • Challenges : Competing N-sulfonylation vs. O-sulfonylation requires careful base selection.

Step 3: Salt Formation

  • Reagents : HCl (1M in Et₂O).

  • Conditions : Stirring, precipitation, vacuum drying.

Comparative Analysis of Routes

Parameter Route A Route B
Overall Yield65–85%50–70%
Stereochemical Purity≥99% ee (chiral HPLC)85–90% ee (requires resolution)
ScalabilitySuitable for multi-kilogram batchesLimited by amidation side reactions
CostHigher (oxalyl chloride, DMF)Lower (thionyl chloride)

Critical Optimization Parameters

Solvent Selection

  • Sulfonylation : Dichloromethane (DCM) or THF preferred for solubility and inertness.

  • Amidation : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of ammonia.

Temperature Control

  • Sulfonylation : Exothermic reaction; maintain ≤10°C during sulfonyl chloride addition.

  • Acid Chloride Formation : Reflux (40–60°C) ensures complete conversion.

Workup and Purification

  • Acid-Base Extraction : Removes unreacted sulfonyl chloride and byproducts.

  • Crystallization : Hexane/EtOAc mixtures yield high-purity hydrochloride salts.

Analytical Data and Characterization

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.92–7.85 (m, 2H, Ar-H), 7.64–7.48 (m, 3H, Ar-H), 4.16 (t, 1H, J = 9.5 Hz), 3.63 (t, 2H, J = 9.5 Hz).

  • IR (KBr) : 3444 cm⁻¹ (N-H), 1727 cm⁻¹ (C=O), 1374 cm⁻¹ (S=O).

Chiral Purity

  • HPLC : Chiralpak AD-H column, 90:10 hexane/isopropanol, 1.0 mL/min; t₃ = 12.7 min (R-enantiomer).

Industrial-Scale Considerations

  • Process Intensification : Continuous flow reactors reduce reaction times (e.g., sulfonylation in 30 min vs. 4 h batch).

  • Waste Management : Recycling DCM and recovering sulfonic acid byproducts improve sustainability.

Challenges and Mitigation Strategies

  • Racemization : Minimized by avoiding high temperatures during amidation (keep ≤40°C).

  • Byproduct Formation : Use of molecular sieves prevents hydrolysis of acid chlorides .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phenylsulfonyl group may be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including (R)-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride, exhibit significant antimicrobial activity. For instance, compounds similar to this have shown effectiveness against various bacterial strains by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. A related compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting promise as an anticancer agent. The introduction of specific functional groups enhances these compounds' interactions with protein targets, potentially leading to improved therapeutic profiles .

Inhibition Studies

In vitro studies have evaluated the inhibitory effects of this compound on various enzymes:

CompoundIC50 (µM)Target
F-1213.52Cathepsin K
MIV-711Positive Control-

This table illustrates the moderate-to-strong inhibitory activity against Cathepsin K, which is implicated in bone resorption and osteoporosis treatment.

Case Studies

  • Cancer Treatment : A structurally related compound was tested for its ability to induce apoptosis in cancer cells, demonstrating enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin.
  • Alzheimer's Disease : Research has explored multitarget compounds incorporating piperidine structures for treating Alzheimer’s disease by inhibiting acetylcholinesterase and soluble epoxide hydrolase, showcasing the versatility of piperidine derivatives in neuropharmacology .

Mechanism of Action

The mechanism of action of ®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group and carboxamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key differences lie in the substituents attached to the piperidine nitrogen and the aromatic ring:

Compound Name Substituent on Piperidine N Aromatic Group Molecular Formula Molecular Weight Melting Point (°C)
(R)-N-(Phenylsulfonyl)piperidine-2-carboxamide HCl Phenylsulfonyl Phenyl C₁₂H₁₅ClN₂O₃S 314.78* Not reported
Bupivacaine Hydrochloride Butyl 2,6-Dimethylphenyl C₁₈H₂₈ClN₂O 324.88 267–268
Ropivacaine Hydrochloride Propyl 2,6-Dimethylphenyl C₁₇H₂₆ClN₂O 310.86 267–268
N-(2,4-Dichlorophenyl)piperidine-2-carboxamide HCl H 2,4-Dichlorophenyl C₁₂H₁₅Cl₃N₂O 309.62 Not reported
Bupivacaine Related Compound B H 2,6-Dimethylphenyl C₁₄H₂₀N₂O 232.36 Not reported

*Calculated based on structural similarity.

Key Observations :

  • The phenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing metabolic stability compared to alkyl-substituted analogs like bupivacaine .
  • The 2,6-dimethylphenyl group in bupivacaine and ropivacaine is critical for their anesthetic activity; substituting this with phenylsulfonyl may shift therapeutic applications .

Purity Analysis :

  • High-performance liquid chromatography (HPLC) methods for related compounds (e.g., bupivacaine) use C18 columns with gradient elution (e.g., 10 mM ammonium acetate, pH 9.0, and acetonitrile/methanol/isopropanol mixtures) .

Biological Activity

(R)-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenylsulfonyl group and a carboxamide moiety, contributing to its unique pharmacological properties. The presence of the sulfonyl group enhances the compound's ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes.

  • Receptor Interaction : This compound has been shown to act as an inverse agonist at certain serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various neurological disorders. In vitro studies indicate that it can modulate Gs signaling pathways and inhibit mTOR kinase activity, leading to potential neuroprotective effects .
  • Enzyme Inhibition : The compound exhibits inhibitory activity against key enzymes involved in neurotransmitter metabolism, which may contribute to its efficacy in treating conditions like neuropathic pain and depression .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
Neuroprotective Effects Exhibits potential in alleviating neuropathic pain through modulation of serotonin receptors.
Anticancer Activity Shows cytotoxic effects against various cancer cell lines; mechanism involves apoptosis induction.
Anti-inflammatory Properties Modulates inflammatory pathways, potentially reducing chronic inflammation.
Metabolic Stability Demonstrates high metabolic stability, enhancing its suitability for further development as a drug.

Case Studies

  • Neuropathic Pain Model : In a study involving SNL-induced neuropathy in rats, this compound demonstrated significant anti-allodynic effects, suggesting its potential as an analgesic agent for chronic pain management .
  • Cancer Cell Lines : Research indicated that this compound exhibited promising cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in inducing apoptosis .

Research Findings

Recent studies have highlighted the compound's versatility in targeting multiple biological pathways:

  • Serotonin Receptor Antagonism : The compound's ability to inhibit 5-HT6 receptor activity has been linked to improved cognitive function and mood regulation in preclinical models .
  • Cytotoxic Mechanisms : Investigations into its anticancer properties revealed that it induces apoptosis through mitochondrial pathways and disrupts cell cycle progression in cancer cells .

Q & A

Q. What experimental designs evaluate synergistic effects with co-administered drugs?

  • Methodological Answer : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., β-lactams) or antivirals. Mechanistic studies (e.g., Western blot for efflux pump inhibition) can identify synergy pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.